
4-(tert-Butyl)-4'-chloro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-4’-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a tert-butyl group attached to one benzene ring and a chlorine atom attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-4’-chloro-1,1’-biphenyl typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-4’-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas at high pressure.
Major Products
Substitution: Products include 4-(tert-Butyl)-4’-hydroxy-1,1’-biphenyl, 4-(tert-Butyl)-4’-amino-1,1’-biphenyl, and 4-(tert-Butyl)-4’-mercapto-1,1’-biphenyl.
Oxidation: Products include tert-butyl alcohol and tert-butyl hydroperoxide.
Reduction: Products include cyclohexyl derivatives of biphenyl.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-4’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(tert-Butyl)-4’-chloro-1,1’-biphenyl exerts its effects involves its interaction with various molecular targets. The chlorine atom and tert-butyl group influence the compound’s reactivity and binding affinity to different enzymes and receptors. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the biphenyl core.
4-tert-Butylcatechol: Contains a catechol group instead of a biphenyl core.
4-tert-Butylbenzoyl chloride: Contains a benzoyl chloride group instead of a biphenyl core.
Uniqueness
4-(tert-Butyl)-4’-chloro-1,1’-biphenyl is unique due to the presence of both a tert-butyl group and a chlorine atom on a biphenyl core. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(4-chlorophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSSKIBGBXGPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
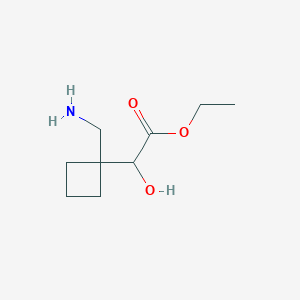
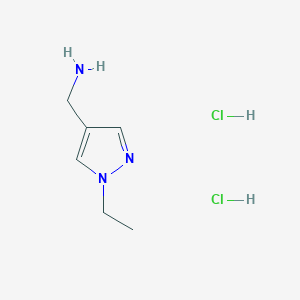
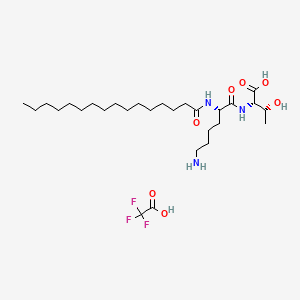
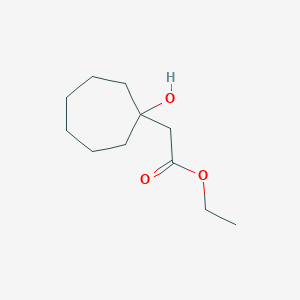
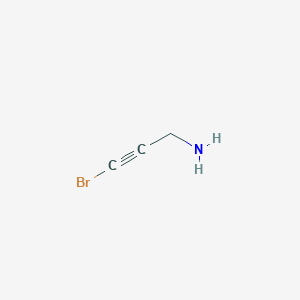



![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
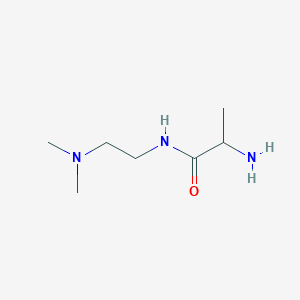

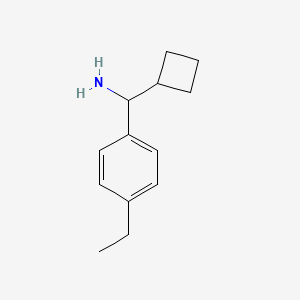
![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)
